Cas no 95420-72-7 (2-Methoxy-4-mercaptobenzoic Acid)

2-Methoxy-4-mercaptobenzoic Acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-mercapto-2-methoxy-
- 2-Methoxy-4-mercaptobenzoic Acid
- 2-Methoxy-4-mercapto
- 4-mercapto-2-methoxyBenzoic acid
- 4-Mercapto-2-methoxy-benzoesaeure
- 4-Mercapto-2-methoxy-benzoic Acid
- 95420-72-7
- DTXSID10400471
- SCHEMBL23699494
- FT-0671245
- A847301
- 4-mercapto-2-methoxybenzoicacid
- 2-methoxy-4-sulfanylbenzoic acid
- AKOS006278361
-
- インチ: InChI=1S/C8H8O3S/c1-11-7-4-5(12)2-3-6(7)8(9)10/h2-4,12H,1H3,(H,9,10)
- InChIKey: No data available
- ほほえんだ: COC1=C(C=CC(=C1)S)C(=O)O
計算された属性
- せいみつぶんしりょう: 184.01900
- どういたいしつりょう: 184.019
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 47.5A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: No data available
- ゆうかいてん: 190°C dec.
- ふってん: No data available
- フラッシュポイント: No data available
- あんていせい: Dimerizes Readily
- PSA: 85.33000
- LogP: 1.68210
- じょうきあつ: No data available
2-Methoxy-4-mercaptobenzoic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methoxy-4-mercaptobenzoic Acid 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Methoxy-4-mercaptobenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M262815-10mg |
2-Methoxy-4-mercaptobenzoic Acid |
95420-72-7 | 10mg |
$ 201.00 | 2023-09-07 | ||
TRC | M262815-50mg |
2-Methoxy-4-mercaptobenzoic Acid |
95420-72-7 | 50mg |
$873.00 | 2023-05-18 | ||
A2B Chem LLC | AC97097-10mg |
4-Mercapto-2-methoxybenzoic acid |
95420-72-7 | 10mg |
$1113.00 | 2024-07-18 | ||
TRC | M262815-25mg |
2-Methoxy-4-mercaptobenzoic Acid |
95420-72-7 | 25mg |
$ 471.00 | 2023-09-07 | ||
TRC | M262815-100mg |
2-Methoxy-4-mercaptobenzoic Acid |
95420-72-7 | 100mg |
$1608.00 | 2023-05-18 | ||
A2B Chem LLC | AC97097-50mg |
4-Mercapto-2-methoxybenzoic acid |
95420-72-7 | 50mg |
$2300.00 | 2024-07-18 | ||
TRC | M262815-5mg |
2-Methoxy-4-mercaptobenzoic Acid |
95420-72-7 | 5mg |
$ 110.00 | 2023-09-07 |
2-Methoxy-4-mercaptobenzoic Acid 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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9. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
2-Methoxy-4-mercaptobenzoic Acidに関する追加情報
Introduction to 2-Methoxy-4-Mercaptobenzoic Acid (CAS No. 95420-72-7)
2-Methoxy-4-Mercaptobenzoic Acid, also known by its CAS registry number 95420-72-7, is a versatile organic compound with significant applications in various fields of chemistry and pharmacology. This compound, characterized by its unique chemical structure, has garnered attention due to its potential in drug development, material science, and advanced chemical synthesis. The molecule consists of a benzoic acid backbone with a methoxy group at the 2-position and a mercapto (-SH) group at the 4-position, making it a valuable substrate for further functionalization.
Recent studies have highlighted the importance of 2-Methoxy-4-Mercaptobenzoic Acid in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds, particularly in the realm of anti-inflammatory and antioxidant agents. The presence of both methoxy and mercapto groups allows for diverse reactivity, enabling the formation of derivatives with enhanced pharmacological properties. For instance, the mercapto group can undergo nucleophilic substitution or form disulfide bonds, which are crucial for designing drugs targeting specific biological pathways.
The synthesis of 95420-72-7 involves a multi-step process that typically begins with the oxidation of an appropriate thiol-containing intermediate. The methoxy group is introduced via nucleophilic aromatic substitution or through protection-deprotection strategies, ensuring high purity and yield. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, reducing reaction times and enhancing selectivity.
In terms of applications, 2-Methoxy-4-Mercaptobenzoic Acid has found utility in materials science as well. Its ability to form stable metal complexes has led to its use in catalysis and coordination chemistry. For example, derivatives of this compound have been employed as ligands in homogeneous catalysis, facilitating reactions such as olefin epoxidation and cross-coupling processes. Additionally, the compound's redox properties make it a candidate for applications in electrochemistry and energy storage systems.
Recent advancements in green chemistry have also influenced the utilization of 95420-72-7. Researchers are exploring environmentally friendly methods to synthesize and process this compound, aligning with global sustainability goals. Biocatalytic approaches using enzymes such as tyrosinase have shown promise in selective oxidation reactions, offering a more eco-friendly alternative to traditional chemical methods.
The structural uniqueness of 2-Methoxy-4-Mercaptobenzoic Acid also makes it an attractive candidate for supramolecular chemistry. Its ability to form hydrogen bonds and coordinate with metal ions enables the creation of self-assembled structures with potential applications in nanotechnology and drug delivery systems. Recent studies have demonstrated the formation of supramolecular assemblies that exhibit stimuli-responsive behavior, opening new avenues for smart materials.
In conclusion, 95420-72-7, or 2-Methoxy-4-Mercaptobenzoic Acid, stands out as a multifaceted compound with immense potential across various scientific domains. Its chemical versatility, combined with recent research advancements, positions it as a key player in future innovations within chemistry and pharmacology.
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